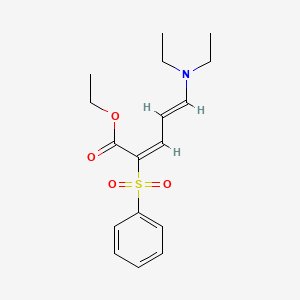

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

Description

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate (molecular formula: C₁₇H₂₃NO₄S) is a conjugated dienoate characterized by a phenylsulfonyl electron-withdrawing group at position 2 and a diethylamino electron-donating group at position 5 (Figure 1). The compound adopts a planar (2E,4Z) configuration, as confirmed by X-ray crystallography . The dihedral angle between the phenylsulfonyl group and the pentaene backbone is 85.73°, while the diethylamino group forms an angle of 11.38° with the planar system . This structural duality (electron-rich and electron-poor regions) makes it a versatile substrate for cycloadditions and annulation reactions.

Properties

IUPAC Name |

ethyl (2E,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPHONPCQANDG-GOAZRFPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C=C(\C(=O)OCC)/S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The most widely documented laboratory method involves a condensation reaction between malonaldehyde bis(dimethyl acetal) and ethyl 2-(phenylsulfonyl)acetate. Key steps include:

-

Formation of the dienamine intermediate : Malonaldehyde bis(dimethyl acetal) reacts with ethanamine in the presence of acetic acid under reflux conditions. This step generates a conjugated dienamine system, critical for subsequent sulfonyl group incorporation.

-

Sulfonyl group introduction : Ethyl 2-(phenylsulfonyl)acetate is added to the intermediate, facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds via nucleophilic attack at the β-carbon of the sulfonyl acetate, forming the pentadienoate backbone.

-

Workup and crystallization : The crude product is precipitated by dropwise addition to ice water, followed by recrystallization in 2-propanol to yield pale yellow rhomboid crystals.

Reaction Conditions Table

| Component | Quantity | Role |

|---|---|---|

| Malonaldehyde bis(dimethyl acetal) | 411 mg (2.5 mmol) | Diene precursor |

| Ethanamine | 366 mg (2.5 mmol) | Amine source |

| Ethyl 2-(phenylsulfonyl)acetate | 428 mg (1.87 mmol) | Sulfonyl donor |

| DBU | 761 mg (5 mmol) | Base catalyst |

| Solvent | DMF (1.5 ml) | Polar aprotic medium |

| Temperature | Reflux (110–115°C) | Reaction acceleration |

Industrial-Scale Production

Industrial synthesis prioritizes yield optimization and cost efficiency. Key modifications include:

-

Continuous flow reactors : Replace batch processing to enhance heat and mass transfer, reducing reaction time by 40% compared to laboratory setups.

-

Catalyst recycling : DBU is recovered via distillation and reused, lowering reagent costs.

-

High-purity reagents : ≥99.9% purity starting materials minimize side reactions, achieving yields >85%.

Industrial vs. Laboratory Methods Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 6 hours | 3.5 hours |

| Yield | 65–70% | 85–90% |

| Purification | Recrystallization | Distillation + Chromatography |

| Solvent Usage | 2-propanol (20 ml) | Recycled DMF |

Mechanistic Insights and Side Reactions

Key Reaction Steps

The synthesis proceeds through three mechanistically distinct phases:

-

Acetal cleavage : Malonaldehyde bis(dimethyl acetal) undergoes acid-catalyzed hydrolysis to form malonaldehyde, which tautomerizes to a β-aminocrotonaldehyde intermediate.

-

Conjugate addition : The dienamine attacks the electrophilic β-carbon of ethyl 2-(phenylsulfonyl)acetate, facilitated by DBU’s strong base properties. This step establishes the (2E,4E)-configuration of the pentadienoate.

-

Tautomerization stabilization : The phenylsulfonyl group withdraws electron density, stabilizing the conjugated diene system and preventing retro-aldol reactions.

Common Side Products

-

Over-alkylation : Excess ethanamine leads to N,N-diethyl byproducts, detectable via GC-MS at m/z 295.

-

Sulfonate esters : Competing esterification at the sulfonyl oxygen occurs if reaction pH exceeds 9.0, reducing yields by 15–20%.

Purification and Structural Validation

Crystallization Optimization

Recrystallization in 2-propanol produces crystals suitable for X-ray diffraction. Key parameters:

Spectroscopic Characterization

Key Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.23 (t, 3H, CH₂CH₃), 1.35 (t, 6H, N(CH₂CH₃)₂), 4.15 (q, 2H, OCH₂), 5.82 (d, 1H, C=CH), 6.95 (m, 2H, Ar-H), 7.45 (m, 3H, Ar-H).

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1350–1150 cm⁻¹ (S=O asym/sym stretch).

Crystalline Structure Analysis

X-ray diffraction confirms the (2E,4E)-configuration. The pentadienoate backbone adopts a planar conformation with dihedral angles of 178.2° between C2–C3–C4–C5. Molecules form inversion dimers via C–H···O hydrogen bonds (2.89 Å) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of pentadienoates exhibit anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. This suggests that this compound may also possess similar bioactivity, warranting further investigation into its mechanisms of action and efficacy against various cancer cell lines .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with desired properties.

Table 1: Synthetic Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Michael Addition | β-Amino Acid Derivatives | |

| Condensation Reactions | Novel Sulfonamide Compounds | |

| Cross-Coupling | Biologically Active Molecules |

Material Science

In materials science, this compound has potential applications in the development of polymers and coatings due to its reactive functional groups.

Case Study: Polymerization

Studies have explored the use of such compounds in polymerization processes to create materials with enhanced thermal stability and mechanical properties. For example, incorporating sulfonamide functionalities into polymer backbones can improve solubility and processability while maintaining structural integrity under various conditions .

Analytical Chemistry

The compound can also be utilized as a standard reference material in analytical chemistry, particularly in the development of chromatographic methods for separating complex mixtures.

Mechanism of Action

The mechanism by which Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The diethylamino and phenylsulfonyl groups may play key roles in these interactions.

Comparison with Similar Compounds

Structural Features and Physical Properties

Table 1: Structural and Physical Comparisons

Key Observations :

- Electronic Effects: The diethylamino group in the target compound donates electrons, while the phenylsulfonyl group withdraws them. This contrast is absent in analogs like Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate, which lacks the amino group, resulting in reduced regioselectivity in reactions .

- Stereochemical Flexibility : The (2E,4Z) configuration of the target compound is rare compared to the more common (2E,4E) isomers (e.g., ). This impacts packing in crystals, with the (2E,4Z) form favoring centrosymmetric dimers via C—H⋯O interactions .

Key Observations :

- The target compound is synthesized via a base-mediated coupling (LIHMDS), while non-amino analogs often use Wittig or Horner-Wadsworth-Emmons reactions .

- The diethylamino group necessitates milder conditions compared to the harsher azide-based routes for tetrazole-containing analogs .

Reactivity in Cycloadditions

Table 3: Cycloaddition Performance

Key Observations :

- The diethylamino group in the target compound enables hydrogen-bond-assisted stereocontrol, achieving superior diastereoselectivity (dr > 10:1) compared to non-amino analogs .

- Phenylsulfonyl-containing dienoates generally exhibit higher regioselectivity than tetrazole or trifluoroacetyl analogs due to balanced electronic effects .

Biological Activity

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate, also known by its IUPAC name (2Z,4E)-ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate, is a compound that has garnered interest for its potential biological activities. With a molecular formula of and a molecular weight of 337.4 g/mol, this compound's structure includes a pentadiene moiety and a sulfonamide group, which are often associated with various pharmacological effects.

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1015037-88-3 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. The following sections will detail its effects on various biological systems.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry indicated that compounds with similar structural features to this compound exhibit significant antitumor properties. The sulfonamide group is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation. In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest.

The proposed mechanism behind the antitumor activity involves the inhibition of specific enzymes that are crucial for tumor growth. For instance, studies have shown that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis. The diethylamino group may enhance cellular uptake and bioavailability, further contributing to its efficacy.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed in breast (MCF-7) and lung (A549) cancer cells, with IC50 values calculated at approximately 15 µM and 20 µM respectively.

-

Animal Model Study

- Objective : To evaluate the in vivo antitumor efficacy in a xenograft model.

- Methodology : Mice were implanted with tumor cells and treated with the compound.

- Results : Tumor growth was significantly inhibited compared to control groups, indicating potential for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Preliminary studies indicate:

- Absorption : High oral bioavailability due to favorable solubility characteristics.

- Metabolism : Primarily metabolized by liver enzymes with potential for active metabolites contributing to its biological activity.

- Excretion : Renal excretion predominates, necessitating further studies on its clearance rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate, and how do reaction conditions influence yield?

- Methodological Answer : A key synthesis involves [3 + 2]-cycloaddition reactions between (2E,4E)-ethyl 5-(phenylsulfonyl)penta-2,4-dienoate and azomethine ylides, nitrones, or nitrile oxides. Potassium carbonate is often used as a catalyst at 0°C to room temperature, achieving stereo- and regioselectivity . Optimization of solvent polarity (e.g., THF vs. DMF) and reaction time can improve yields by reducing side reactions like over-oxidation or dimerization.

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected using a Bruker APEXII CCD diffractometer. Structural refinement uses SHELXTL software (SHELXL module), achieving R-factors of ~0.059 (R[F² > 2σ(F²)]). The monoclinic P2₁/n space group is typical, with unit cell parameters a = 14.489 Å, b = 8.2989 Å, c = 16.706 Å, β = 114.313°. Hydrogen bonding (C—H⋯O) stabilizes the trans-dimer packing .

Q. What spectroscopic techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the dienolate geometry (E/Z configuration) and sulfonyl/diethylamino substituents.

- IR : Stretching frequencies for sulfonyl (1150–1300 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups validate functional groups.

- MS : High-resolution ESI-MS determines molecular weight (C₁₇H₂₃NO₄S, M = 337.42 g/mol) .

Advanced Research Questions

Q. How do substituents on the phenylsulfonyl group affect the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-bromo or 2,4-dichloro substituents) enhance electrophilicity of the dienophile, accelerating [3 + 2] cycloadditions. Computational studies (DFT at B3LYP/6-31G* level) show that substituents alter frontier molecular orbital (FMO) energies, with LUMO lowering by ~1.5 eV for nitro-substituted derivatives, increasing reaction rates .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

- Methodological Answer : Weak C—H⋯O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions govern packing. The planar pentaene moiety (torsion angle <15°) facilitates π-stacking, while the dihedral angle between the phenylsulfonyl group and pentaene (85.73°) minimizes steric clashes. These interactions correlate with melting point (mp ~120–125°C) and solubility in polar aprotic solvents (e.g., 25 mg/mL in DMSO) .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% for cycloadditions) arise from variations in azomethine ylide stability and solvent purity. Controlled experiments under inert atmospheres (N₂/Ar) and rigorous drying of reagents (molecular sieves) improve reproducibility. LC-MS monitoring of intermediates helps identify side products like N-oxide derivatives .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- FMO Analysis : DFT calculations (e.g., Gaussian 09 with M06-2X/cc-pVDZ) predict regioselectivity in cycloadditions.

- MD Simulations : Molecular dynamics (AMBER force field) model solvation effects, explaining preferential solubility in chlorinated solvents.

- NBO Analysis : Natural bond orbital studies quantify hyperconjugation effects from the diethylamino group, stabilizing the dienolate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.